molecular formula C28H33NO7 B11146303 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146303
M. Wt: 495.6 g/mol
InChI Key: QAIVFRXXSDRQEV-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis

    Chromeno-Pyrrole Core Formation: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Substituent Introduction: The 3-(propan-2-yloxy)propyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and appropriate bases.

    Final Modifications: The trimethoxyphenyl group is typically introduced through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential interactions with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H33NO7/c1-15(2)35-10-8-9-29-24(18-13-21(32-5)26(34-7)22(14-18)33-6)23-25(30)19-11-16(3)17(4)12-20(19)36-27(23)28(29)31/h11-15,24H,8-10H2,1-7H3

InChI Key

QAIVFRXXSDRQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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